Sulforhodamine methanethiosulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'oxalate de bénazoline implique généralement la réaction de la 2-naphtylamine avec le glyoxal en présence d'acétate d'ammonium pour former le cycle imidazole. Cet intermédiaire est ensuite mis à réagir avec l'acide oxalique pour former le sel oxalique .

Méthodes de production industrielle : La production industrielle de l'oxalate de bénazoline suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et une pureté optimale. Le composé est généralement synthétisé dans un environnement contrôlé pour maintenir la qualité et la cohérence requises à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions : L'oxalate de bénazoline subit diverses réactions chimiques, notamment :

Oxydation : Le cycle imidazole peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier le groupe naphtyle, conduisant à diverses formes réduites du composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle imidazole, pour former divers dérivés substitués.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des agents halogénants ou des nucléophiles dans des conditions contrôlées.

Principaux produits formés :

4. Applications de la recherche scientifique

L'oxalate de bénazoline a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme ligand dans l'étude des récepteurs imidazoliniques et de leurs interactions avec d'autres molécules.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs imidazoliniques dans divers processus biologiques.

Médecine : La recherche sur l'oxalate de bénazoline a des implications potentielles pour le développement de nouveaux agents thérapeutiques ciblant les récepteurs imidazoliniques.

5. Mécanisme d'action

L'oxalate de bénazoline exerce ses effets principalement par son interaction avec les récepteurs imidazoliniques. Il agit comme un agoniste, se liant à ces récepteurs avec une forte affinité et une grande sélectivité. Cette interaction module diverses voies de signalisation, y compris la voie de l'adénosine monophosphate cyclique (AMPc), conduisant à une gamme d'effets physiologiques .

Composés similaires :

Tracizoline : Un autre agoniste du récepteur imidazolinique avec une forte affinité et une grande sélectivité.

Cirazoline : Un composé avec des interactions réceptorielles similaires mais des propriétés pharmacologiques différentes.

Comparaison : L'oxalate de bénazoline est unique en raison de sa forte sélectivité pour les récepteurs imidazoliniques par rapport aux alpha-adrénocepteurs, qui n'est pas aussi prononcée dans des composés similaires comme la tracizoline et la cirazoline. Cette sélectivité rend l'oxalate de bénazoline particulièrement précieux dans la recherche axée sur les récepteurs imidazoliniques .

Applications De Recherche Scientifique

Protein Labeling and Visualization

- Fluorescent Tagging : SRM is extensively used to label proteins for visualization in fluorescence microscopy. Its bright fluorescence allows for easy detection of protein localization within cells.

- Case Study : In a study investigating the dynamics of protein interactions, SRM was used to label specific proteins in live cells, providing insights into their spatial and temporal behavior during cellular processes.

Redox Biology

- Thiol Group Interaction : SRM can selectively react with thiol groups in proteins, enabling researchers to study the redox state of cysteine residues.

- Case Study : Research demonstrated that SRM could effectively trap the thiol-disulfide states of redox-sensitive proteins, facilitating the understanding of oxidative stress responses in cells .

Enzyme Activity Modulation

- Inhibition Studies : SRM has been employed to inhibit enzymatic activity by modifying active site cysteines, allowing for reversible control over enzyme function.

- Case Study : In experiments involving glyceraldehyde-3-phosphate dehydrogenase (GAPDH), SRM was shown to prevent thiol oxidation and reversibly inhibit enzyme activity without permanent modification .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Labeling | Used for visualizing protein localization via fluorescence | Enabled tracking of protein dynamics in live cells |

| Redox State Analysis | Traps thiol-disulfide states of proteins | Facilitated understanding of oxidative stress responses |

| Enzyme Activity Modulation | Inhibits enzymatic activity through cysteine modification | Demonstrated reversible inhibition in GAPDH studies |

Future Directions and Research Opportunities

The versatility of sulforhodamine methanethiosulfonate opens avenues for future research applications:

- Drug Development : Investigating the potential of SRM as a therapeutic agent in targeting redox-sensitive pathways in diseases.

- Biotechnology Applications : Utilizing SRM for developing biosensors that can detect changes in cellular redox states or enzyme activities.

Mécanisme D'action

Benazoline oxalate exerts its effects primarily through its interaction with imidazoline receptors. It acts as an agonist, binding to these receptors with high affinity and selectivity. This interaction modulates various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to a range of physiological effects .

Comparaison Avec Des Composés Similaires

Tracizoline: Another imidazoline receptor agonist with high affinity and selectivity.

Cirazoline: A compound with similar receptor interactions but different pharmacological properties.

Comparison: Benazoline oxalate is unique due to its high selectivity for imidazoline receptors over alpha-adrenoceptors, which is not as pronounced in similar compounds like tracizoline and cirazoline. This selectivity makes Benazoline oxalate particularly valuable in research focused on imidazoline receptors .

Activité Biologique

Sulforhodamine methanethiosulfonate (MTSR) is a thiol-reactive fluorescent probe that has garnered attention in biochemical research for its ability to label cysteine residues in proteins. This article provides a comprehensive overview of the biological activity of MTSR, including its mechanisms of action, applications in research, and relevant case studies.

MTSR operates primarily through the covalent modification of cysteine residues in proteins. The intrinsic reaction rate of MTS derivatives with thiols is approximately , which facilitates the labeling process in vivo and in vitro . This labeling can significantly alter protein function and dynamics, making MTSR a valuable tool for studying protein interactions and conformational changes.

Applications in Research

MTSR is utilized in various experimental contexts, particularly in the study of ion channels and receptors. For instance:

- Nicotinic Acetylcholine Receptors (nAChRs) : MTSR has been employed to investigate the structural dynamics of nAChRs. In studies, MTSR labeling enhanced the current response of modified receptors, indicating alterations in receptor function due to covalent modification .

- Glycine Receptors : Research has shown that MTSR can affect glycine receptor activity by modifying specific cysteine residues, leading to changes in receptor sensitivity and desensitization kinetics .

1. Modulation of nAChR Function

In a study involving oocytes expressing nAChRs, MTSR labeling resulted in a significant increase in current responses to acetylcholine (ACh), with an enhancement of up to 528% observed in modified receptors compared to wild-type . This suggests that MTSR can be used to probe the functional dynamics of ion channels.

2. Impact on Glycine Receptor Conformation

Another investigation demonstrated that MTSR could induce conformational changes in glycine receptors, as evidenced by altered fluorescence responses upon ligand binding. The study highlighted how MTSR could serve as a reporter for conformational states of membrane proteins .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity and effects of MTSR:

Propriétés

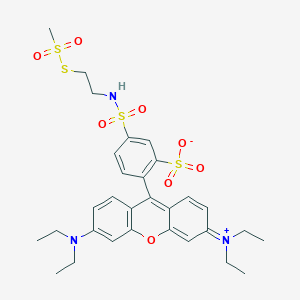

IUPAC Name |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJCGEWZGVLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404857 | |

| Record name | Sulforhodamine methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386229-71-6 | |

| Record name | Sulforhodamine methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MTS-rhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sulforhodamine methanethiosulfonate help researchers understand the P2X7 receptor channel?

A: this compound (MTSR) is a large, cysteine-reactive dye (>1 nm) that can be used to probe the open channel of the P2X7 receptor []. Researchers introduced a cysteine mutation (G345C) into the receptor, making it sensitive to MTSR. When applied to open P2X7[G345C] receptors, MTSR enters the channel and binds to the cysteine residue, physically blocking the channel. This blockage manifests as a reduction in both ATP-evoked currents and dye entry []. This finding provides strong evidence that large molecules like MTSR, and potentially other molecules of similar size, can directly pass through the open channel of the P2X7 receptor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.